3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C24H22N4O3S3 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O3S3/c1-31-17-7-5-16(6-8-17)15-28-23(30)19(34-24(28)32)14-18-21(26-10-12-33-13-11-26)25-20-4-2-3-9-27(20)22(18)29/h2-9,14H,10-13,15H2,1H3/b19-14- |
InChI Key |
JAKISPUCCWQAFM-RGEXLXHISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting 4-methoxybenzylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidinone intermediate.
Construction of the pyridopyrimidinone core: This involves the cyclization of a suitable precursor, such as a pyridine derivative, with formamide or a similar reagent.
Coupling of the intermediates: The thiazolidinone intermediate is then coupled with the pyridopyrimidinone core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Introduction of the thiomorpholine moiety: This step involves the reaction of the coupled intermediate with thiomorpholine under appropriate conditions to yield the final product.
Chemical Reactions Analysis
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures.
Scientific Research Applications
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find applications in the development of new industrial chemicals or as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their comparative attributes are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
The thiomorpholinyl group may confer better metabolic stability than morpholine analogs in related compounds .
Electronic Effects: The Z-configuration of the thiazolidinone methylidene group (shared with rhodanine derivatives) enhances electrophilicity, which is critical for interactions with biological targets like enzymes or receptors .
Substituent Impact: 4-Methoxybenzyl vs. Phenyl/Chlorophenyl: The methoxy group in the target compound balances lipophilicity and electron-donating effects, contrasting with the electron-withdrawing Cl in 10b, which improves bioactivity but increases toxicity risks . Thiomorpholinyl vs.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s microwave-assisted thiazolidinone formation, though its pyrido-pyrimidinone core may require multistep cyclization .
Table 2: Physicochemical and Electronic Properties
| Property | Target Compound | 10a | Rhodanine |
|---|---|---|---|
| logP* | ~3.5 | ~2.8 | ~2.0–3.5 |
| Solubility (µg/mL) | <50 (predicted) | 120 | 20–100 |
| Redox Potential (V) | Not studied | N/A | −0.85 to −1.2 |
| Hydrogen Bond Acceptors | 8 | 7 | 4 |
Q & A
Q. What are the key steps and optimal conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Knoevenagel condensation to form the thiazolidinone-pyrimidine hybrid scaffold.
- Substitution reactions to introduce the thiomorpholine and 4-methoxybenzyl groups.
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates; reflux conditions for cyclization steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) for imine formation; base catalysts (e.g., triethylamine) for thiomorpholine coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolating intermediates .
Q. How can structural integrity be confirmed post-synthesis?
Use spectroscopic and analytical methods :
- ¹H/¹³C NMR : Verify Z-configuration of the exocyclic double bond and regiochemistry of the pyrido[1,2-a]pyrimidinone core .
- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can synthetic scalability be improved without compromising yield?
- Flow microreactor systems : Enable continuous synthesis of intermediates (e.g., thiazolidinone formation) with precise temperature control, reducing side reactions .
- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-methoxybenzyl vs. benzyl groups) on target binding .
- Dose-response profiling : Test overlapping concentration ranges (e.g., 0.1–100 µM) to identify potency thresholds .
- Off-target screening : Use kinase or GPCR panels to rule out non-specific interactions .
Q. What computational tools aid in predicting binding modes?
- Molecular docking (AutoDock Vina) : Model interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II .
- Density functional theory (DFT) : Calculate electron distribution in the thiazolidinone ring to predict nucleophilic attack sites .
Q. How to address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture .
Q. What strategies validate the Z-configuration of the exocyclic double bond?
- NOESY NMR : Detect spatial proximity between the 4-methoxybenzyl proton and pyrimidinone H-2 .
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement (CCDC deposition recommended) .
Methodological Considerations
Q. How to optimize reaction conditions for thiomorpholine coupling?
- Temperature : 60–80°C in DMF to accelerate nucleophilic substitution .
- Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings if traditional methods fail .
Q. What are critical controls for biological activity studies?
- Positive controls : Ciprofloxacin (antimicrobial), doxorubicin (anticancer), and aspirin (anti-inflammatory) .
- Solvent controls : Include DMSO/vehicle-only groups to exclude solvent-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
